3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(10-14)16(20)18-11-15(19)9-12-5-2-1-3-6-12/h1-8,10,15,19H,9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVIWMNFGXWXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the third position of the benzamide ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The brominated benzamide is then subjected to alkylation with 2-hydroxy-3-phenylpropylamine. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-bromo-N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown efficacy in inhibiting growth in specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action :
- Interaction with Enzymes : The hydroxy group may enhance binding affinity to target enzymes or receptors.
- Halogen Bonding : The presence of the bromine atom could facilitate interactions that enhance the compound's biological activity.
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity.
Metabolic Disorders
Similar compounds have shown potential in treating metabolic disorders such as diabetes and dyslipidemias by activating peroxisome proliferator-activated receptors (PPARs). Research into this compound may reveal similar pathways that could be exploited for therapeutic interventions.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various derivatives for anticancer properties demonstrated significant inhibition of tumor cell growth compared to controls, suggesting its potential as a lead compound for further development.
- Mechanistic Insights : Research utilizing molecular docking simulations indicated effective binding of this compound to target proteins involved in cancer pathways, corroborating its observed biological activities.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide and its analogs:
Key Observations:
- The hydroxyl group in the parent compound increases its topological polar surface area (TPSA) compared to non-hydroxylated analogs like 3y, suggesting improved solubility.
- The quinazolinone derivative (7d) exhibits significantly higher molecular weight and TPSA due to its fused heterocyclic ring, which may limit bioavailability despite its apoptotic activity .
Biological Activity
3-Bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound belonging to the benzamide class, which is notable for its diverse biological activities. The presence of a bromine atom and a hydroxy-phenylpropyl side chain enhances its potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18BrN
- Molecular Weight : 319.23 g/mol
- Key Functional Groups :
- Bromine (Br) at the meta position of the benzamide
- Hydroxy (-OH) group on the side chain
The unique combination of these functional groups contributes to its biological activity by influencing its solubility, reactivity, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's ability to form hydrogen bonds, while the hydroxy group may facilitate additional interactions with target proteins. This dual action can lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Anticancer Properties
Research has indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds showed potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors, with IC50 values often below 6.5 µM . The mechanism involves S-phase arrest in the cell cycle, preventing cancer cell proliferation .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. Its structural features allow for effective binding to microbial targets, potentially disrupting their metabolic processes.
Case Studies and Research Findings
- Antiproliferative Activity : A series of benzamide derivatives were synthesized and tested for their antiproliferative effects. Compounds similar to this compound exhibited IC50 values ranging from 0.68 µg/mL to 6.5 µM against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Studies have shown that modifications in the bromine and hydroxy groups significantly affect the biological activity of benzamides. For instance, replacing bromine with chlorine reduced potency in anticancer assays .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| This compound | Bromine at meta position | Anticancer activity |
| 2-Chloro-N-(3-phenylpropyl)benzamide | Chlorine at ortho position | Dopamine D2 receptor antagonist |
| 5-Bromo-2-chloro-N-(3-phenylpropyl)benzamide | Bromine and chlorine substituents | Antitumor activity, PI3Kα kinase inhibition |
| N-(4-Hydroxyphenyl)-N-(2-hydroxy-3-phenylpropyl)benzamide | Multiple hydroxyl groups | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
